3-chloro-6-methyl-2H-indazol-4-amine
Description
3-Chloro-6-methyl-2H-indazol-4-amine (CAS 885520-97-8) is a heterocyclic aromatic compound featuring an indazole core substituted with chlorine at position 3, a methyl group at position 6, and an amine at position 4 . Its molecular formula is C₈H₈ClN₃, with a molecular weight of 181.62 g/mol. The compound is of interest in medicinal chemistry due to the indazole scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and anticancer agents. Safety data indicate it requires standard handling protocols for halogenated amines, including precautions against inhalation and skin contact .
Properties
IUPAC Name |
3-chloro-6-methyl-2H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTVVOKJIRKAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646356 | |
| Record name | 3-Chloro-6-methyl-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-97-8 | |
| Record name | 3-Chloro-6-methyl-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-2H-indazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-6-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the indazole core. The chlorination of the indazole at the 3-position can be achieved using reagents such as phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methyl-2H-indazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.
Major Products
Substitution: Formation of various substituted indazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-2H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Impact : Ethyl substitution at N1 (1015846-49-7) introduces steric bulk, which may alter binding affinity in enzyme active sites compared to the methyl group in the target compound .
Heterocyclic Core Modifications
Variations in the aromatic core structure lead to distinct electronic and steric profiles:
| Compound Name | CAS Number | Core Structure | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| This compound | 885520-97-8 | Indazole | 181.62 | NH₂ at C4, Cl at C3 |
| 6-Chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine | 333769-38-3 | Quinazoline | 333.80 | Phenyl (C4), Cl (C6), NH linkage |
| 2-(3-Chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-amine | 356085-76-2 | Benzotriazole | 288.73 | Methoxyphenyl (C2), Cl (C3) |
Key Observations :
- Quinazoline vs.
- Benzotriazole Core : The triazole ring in 356085-76-2 introduces additional nitrogen atoms, increasing hydrogen-bonding capacity compared to indazole .
Functional Group Replacements
Functional groups such as trifluoromethyl or methoxy substituents modulate electronic properties:
| Compound Name | CAS Number | Functional Group | Molecular Weight (g/mol) | Impact on Properties |
|---|---|---|---|---|
| This compound | 885520-97-8 | CH₃ | 181.62 | Moderate lipophilicity |
| 7-(Trifluoromethyl)-1H-indazol-3-amine | 60330-35-0 | CF₃ | 201.57 | Enhanced electronegativity |
| 2,3-Dimethyl-2H-indazol-6-amine | 635702-60-2 | CH₃ (C2, C3) | 177.23 | Increased steric hindrance |
Key Observations :
- Trifluoromethyl (CF₃) : The CF₃ group in 60330-35-0 is a strong electron-withdrawing group, which may improve metabolic stability compared to methyl .
- Dimethyl Substitution : 2,3-Dimethyl-2H-indazol-6-amine (635702-60-2) exhibits reduced conformational flexibility due to steric effects, possibly limiting binding to certain targets .
Biological Activity
3-Chloro-6-methyl-2H-indazol-4-amine is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Synthesis
This compound features a unique structure characterized by a chlorine atom at the 3-position and a methyl group at the 6-position of the indazole ring. These substituents influence its chemical reactivity and biological activity significantly.
Synthesis Methods:
The synthesis typically involves cyclization of precursors such as 2-chloro-6-methylbenzaldehyde with hydrazine hydrate, leading to the formation of the indazole core. Chlorination at the 3-position can be achieved using phosphorus oxychloride under controlled conditions .
Biological Mechanisms
The biological activity of this compound primarily stems from its interaction with various molecular targets, particularly enzymes involved in cell signaling pathways.
Mechanism of Action:
- Kinase Inhibition: The compound has been shown to inhibit specific kinases by binding to their active sites, effectively blocking signal transduction pathways that regulate cell proliferation and survival.
- Antitumor Activity: Studies indicate that derivatives of this compound exhibit potent antitumor effects, particularly against various cancer cell lines. For instance, it has demonstrated significant inhibitory activity against HCT116 colon cancer cells with IC50 values in the nanomolar range .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Activity | Description | IC50 Values |
|---|---|---|
| Antitumor | Inhibits growth of cancer cells (e.g., HCT116) | ~10 nM |
| Kinase Inhibition | Blocks activity of specific kinases involved in signaling | Varies by target |
| Antimicrobial | Exhibits activity against various pathogens | Not specified |
| Anti-inflammatory | Reduces inflammation in cellular models | Not specified |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a promising candidate for drug development:
- Antitumor Efficacy: A study demonstrated that this compound effectively inhibited tumor growth in mouse models, showcasing its potential as a clinical candidate for cancer therapy .
- Cellular Mechanisms: Research indicates that the compound may induce apoptosis in cancer cells through activation of caspase pathways, further supporting its role in cancer treatment .
- Comparative Studies: When compared to similar indazole derivatives, this compound exhibited enhanced binding affinity to kinase targets, suggesting that its unique substituents play a crucial role in its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
